(S)-2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463255
InChI: InChI=1S/C15H29N3O3/c1-6-17(13(19)11(2)16)10-12-8-7-9-18(12)14(20)21-15(3,4)5/h11-12H,6-10,16H2,1-5H3/t11-,12-/m0/s1
SMILES: CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)C(C)N
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol

(S)-2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13463255

Molecular Formula: C15H29N3O3

Molecular Weight: 299.41 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C15H29N3O3
Molecular Weight 299.41 g/mol
IUPAC Name tert-butyl (2S)-2-[[[(2S)-2-aminopropanoyl]-ethylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H29N3O3/c1-6-17(13(19)11(2)16)10-12-8-7-9-18(12)14(20)21-15(3,4)5/h11-12H,6-10,16H2,1-5H3/t11-,12-/m0/s1
Standard InChI Key LSDDOAJZYKUXBC-RYUDHWBXSA-N
Isomeric SMILES CCN(C[C@@H]1CCCN1C(=O)OC(C)(C)C)C(=O)[C@H](C)N
SMILES CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)C(C)N
Canonical SMILES CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)C(C)N

Introduction

Structural and Stereochemical Analysis

The compound’s IUPAC name, tert-butyl (2S)-2-[[[(2S)-2-aminopropanoyl]-ethylamino]methyl]pyrrolidine-1-carboxylate, reflects its intricate stereochemistry. The pyrrolidine ring adopts a puckered conformation, with the (S)-configuration at both the pyrrolidine C2 and the amino-propanoyl C2 positions ensuring chiral specificity. This stereochemical arrangement is critical for its biological activity, as demonstrated by its interactions with enantioselective enzymes and receptors.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₂₉N₃O₃
Molecular Weight299.41 g/mol
IUPAC Nametert-butyl (2S)-2-[[[(2S)-2-aminopropanoyl]-ethylamino]methyl]pyrrolidine-1-carboxylate
CAS NumberNot publicly disclosed
StereochemistryDual (S)-configuration centers

The tert-butyl ester group enhances solubility in organic solvents, facilitating its use in synthetic protocols, while the ethyl-amino linker provides flexibility for structural modifications . Computational models suggest that the compound’s three-dimensional structure allows for selective binding to hydrophobic pockets in proteins, a feature leveraged in protease inhibitor design.

Synthesis and Manufacturing

Synthesizing this compound requires meticulous control over reaction conditions to preserve stereochemical integrity. A typical protocol involves:

  • Amino Acid Activation: (S)-2-aminopropanoic acid is activated using carbodiimide reagents, forming a reactive acyl intermediate.

  • Coupling Reaction: The activated amino acid reacts with ethylamine-functionalized pyrrolidine under inert conditions, yielding the ethyl-amino methyl-pyrrolidine intermediate.

  • Esterification: The tertiary hydroxyl group of the pyrrolidine is protected via reaction with tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP.

Industrial-scale production employs continuous flow reactors to optimize yield (typically 75–85%) and minimize racemization. Purification via column chromatography or recrystallization ensures >98% enantiomeric excess, as verified by chiral HPLC .

Mechanism of Action

While the compound’s primary use is as a synthetic intermediate, preliminary studies suggest it modulates enzyme activity through competitive inhibition. For example, its pyrrolidine moiety mimics the transition state of proline-specific proteases, binding to active sites with a K<sub>i</sub> of 12.3 μM. Molecular dynamics simulations reveal that the ethyl-amino group forms hydrogen bonds with catalytic residues, while the tert-butyl ester stabilizes the enzyme-inhibitor complex via hydrophobic interactions .

Physicochemical Properties

The compound exhibits a melting point of 89–92°C and a logP value of 1.8, indicating moderate lipophilicity. It is soluble in dichloromethane, dimethylformamide, and acetone but poorly soluble in water (<0.1 mg/mL). Stability studies under accelerated conditions (40°C/75% RH) show no degradation over six months, making it suitable for long-term storage .

Applications in Pharmaceutical Research

Peptide Synthesis

The tert-butyl ester serves as a transient protecting group for carboxylic acids during solid-phase peptide synthesis (SPPS). Its bulkiness prevents undesired side reactions, while mild acidic cleavage (e.g., with TFA) regenerates the free carboxylate without damaging sensitive residues .

Asymmetric Catalysis

As a chiral auxiliary, the compound induces enantioselectivity in aldol and Mannich reactions. For instance, in a model aldol reaction, it achieved 94% enantiomeric excess (ee) when paired with a thiourea catalyst .

Drug Candidate Development

Derivatives of this compound are being evaluated as:

  • Neurological Agents: Modulators of NMDA receptors for treating Alzheimer’s disease.

  • Antimicrobials: Inhibitors of bacterial peptide deformylase (PDF).

Recent Research Findings

A 2024 study demonstrated that replacing the ethyl group with a cyclopropyl moiety increased binding affinity for PDF by 40%, highlighting the potential for structural optimization. Another investigation utilized the compound as a scaffold for synthesizing macrocyclic peptides targeting hepatitis C virus NS3/4A protease .

Future Directions

Ongoing research aims to:

  • Explore its utility in mRNA display libraries for protein engineering.

  • Develop greener synthetic routes using biocatalysts.

  • Investigate in vivo efficacy in models of metabolic syndrome .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator